molecular formula C12H17BrN2 B1525263 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine CAS No. 1220034-70-7

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine

Cat. No. B1525263
CAS RN: 1220034-70-7
M. Wt: 269.18 g/mol
InChI Key: GRQGKDNCPZYXNF-UHFFFAOYSA-N
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Description

“5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine” is a chemical compound with the molecular formula C12H17BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of pyridine derivatives has been widely studied. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been reported, which could potentially be adapted for the synthesis of "5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine" . Another study reported the catalytic protodeboronation of alkyl boronic esters, which could also be relevant .


Chemical Reactions Analysis

The bromination of pyridine derivatives is a key reaction in the synthesis of many compounds . The reaction mechanism of the bromination of MPE was found to be a typical reaction initiated by free radicals .

Scientific Research Applications

Antimicrobial Applications

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine: derivatives have shown promise in antimicrobial studies. Researchers have been exploring these compounds for their potential to act as precursors in synthesizing therapeutic agents with antimicrobial properties . The structural motif of imidazo[4,5-b]pyridine, which is related to the compound , has been identified as particularly significant in the development of new antimicrobial agents .

Synthesis of Therapeutic Agents

The compound serves as a precursor in the synthesis of various therapeutic agents. The interest in heterocyclic molecules containing an imidazo[4,5-b]pyridine pattern is due to their pharmacological and therapeutic activities . This makes the compound a valuable starting point for the development of new medications.

Cholinergic Drug Synthesis

Compounds similar to 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine are important intermediates in the synthesis of cholinergic drugs. These drugs are used to treat gastrointestinal diseases by mimicking the action of acetylcholine, which is a neurotransmitter involved in promoting the digestive process .

Modulators of mGluR5

The compound’s derivatives are also involved in the synthesis of oxazolidinone derivatives. These derivatives are studied for their potential as modulators of the mGluR5 (metabotropic glutamate receptor 5), which plays a role in various neurological disorders .

Anticorrosion Applications

Research has been conducted to evaluate the anticorrosion properties of derivatives of this compound. By understanding its anticorrosion attributes, the compound can be applied in industrial settings to prevent the degradation of materials .

Antimicrobial Attributes

Further studies have focused on the antimicrobial attributes of the compound’s derivatives. This research aims to explore the potential biomedical applications of these compounds, particularly in the development of new antimicrobial therapies .

Antioxidant Properties

The antioxidant properties of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine derivatives are also being evaluated. Antioxidants are crucial in protecting cells from oxidative stress, and the compound’s derivatives could lead to new antioxidant therapies .

Biomedical Therapeutics

Lastly, the compound’s potential applications bridge the gap between biomedical therapeutics and industrial applications. By synthesizing and characterizing its derivatives, researchers can explore new avenues in both medical and industrial fields .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-10(2)7-11(13)8-14-12/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQGKDNCPZYXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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